molecular formula C9H15N3O2S B7051879 1-(2-Hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea

1-(2-Hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea

Cat. No.: B7051879
M. Wt: 229.30 g/mol
InChI Key: OLSQHKRJQXZTRW-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a thiazole ring, a hydroxyethyl group, and a propan-2-yl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea typically involves the reaction of 1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

1-(2-Hydroxyethyl)-3-(1,3-thiazol-2-yl)urea+IsopropylamineThis compound\text{1-(2-Hydroxyethyl)-3-(1,3-thiazol-2-yl)urea} + \text{Isopropylamine} \rightarrow \text{this compound} 1-(2-Hydroxyethyl)-3-(1,3-thiazol-2-yl)urea+Isopropylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The thiazole ring can undergo reduction under specific conditions.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-oxoethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and thiazole ring play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The compound may inhibit or activate the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-3-(1,3-thiazol-2-yl)urea: Lacks the propan-2-yl group.

    1-(2-Hydroxyethyl)-1-methyl-3-(1,3-thiazol-2-yl)urea: Contains a methyl group instead of a propan-2-yl group.

    1-(2-Hydroxyethyl)-1-ethyl-3-(1,3-thiazol-2-yl)urea: Contains an ethyl group instead of a propan-2-yl group.

Uniqueness

1-(2-Hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-1-propan-2-yl-3-(1,3-thiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-7(2)12(4-5-13)9(14)11-8-10-3-6-15-8/h3,6-7,13H,4-5H2,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSQHKRJQXZTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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